molecular formula C5H9F3 B14623438 1,1,1-Trifluoro-2,2-dimethylpropane CAS No. 55757-33-0

1,1,1-Trifluoro-2,2-dimethylpropane

Cat. No.: B14623438
CAS No.: 55757-33-0
M. Wt: 126.12 g/mol
InChI Key: WQNXYRAMEVXDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2,2-dimethylpropane (CAS 55757-33-0) is a fluorinated hydrocarbon with the molecular formula C5H9F3 and a molecular weight of 126.12 g/mol . This compound is a derivative of neopentane (2,2-dimethylpropane) in which three hydrogen atoms on the terminal carbon have been replaced by fluorine atoms . This structural modification significantly alters its physical and chemical properties compared to its non-fluorinated alkane counterpart, notably increasing molecular weight and introducing strong dipole-dipole interactions . The presence of the trifluoromethyl group is a key structural feature, as fluorinated moieties are known to profoundly influence a molecule's electronic properties, metabolic stability, and lipophilicity. In scientific research, this compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including substitution, oxidation, and reduction, to yield more complex, fluorine-containing molecules . Its applications span chemistry, biology, and materials science, where it is investigated as a reagent, a solvent for other fluorinated compounds, and a precursor for specialty chemicals with unique properties . The strong C-F bonds contribute to enhanced thermal stability, making it of interest for developing advanced materials . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. Not for human or veterinary use, diagnosis, or any other clinical application.

Properties

CAS No.

55757-33-0

Molecular Formula

C5H9F3

Molecular Weight

126.12 g/mol

IUPAC Name

1,1,1-trifluoro-2,2-dimethylpropane

InChI

InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3

InChI Key

WQNXYRAMEVXDPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution: Products include halogenated derivatives or compounds with other functional groups.

    Oxidation: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction: Products include hydrocarbons with fewer fluorine atoms.

Scientific Research Applications

1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:

    Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.

    Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Neopentane (2,2-Dimethylpropane)
  • Molecular Formula : C₅H₁₂
  • Molecular Weight : 72.15 g/mol
  • Structure : Highly branched alkane with four methyl groups attached to a central carbon.
  • Boiling Point : 9.5°C
  • Reactivity : Low due to steric hindrance from branching and lack of polar groups.
  • Applications : Used as a blowing agent, solvent, and in organic synthesis.

Comparison :
Replacing three hydrogens in neopentane with fluorine atoms increases molecular weight (126.12 g/mol for 1,1,1-Trifluoro-2,2-dimethylpropane vs. 72.15 g/mol for neopentane). The electronegative fluorine atoms introduce dipole-dipole interactions, likely raising the boiling point compared to neopentane. Additionally, the fluorine substitution may enhance chemical stability against oxidation .

1,1,1-Trifluoroethane (CF₃CH₃)
  • Molecular Formula : C₂H₃F₃
  • Molecular Weight : 84.04 g/mol
  • Boiling Point : -47°C
  • Reactivity : Moderately stable; used as a refrigerant and propellant.

Comparison :
The extended carbon chain and branching in this compound reduce volatility compared to 1,1,1-trifluoroethane. However, both compounds exhibit high electronegativity from fluorine substituents, influencing their solubility in polar solvents .

HCFC-123 (1,1,1-Trifluoro-2,2-dichloroethane)
  • Molecular Formula : C₂HCl₂F₃
  • Applications : Formerly used as a refrigerant and fire suppressant.

Comparison: this compound lacks chlorine atoms, likely resulting in a lower ODP than HCFC-123. However, its fluorine content may contribute to a higher GWP compared to non-halogenated alkanes .

Physical and Chemical Properties

Property This compound Neopentane 1,1,1-Trifluoroethane HCFC-123
Molecular Formula C₅H₉F₃ C₅H₁₂ C₂H₃F₃ C₂HCl₂F₃
Molecular Weight (g/mol) 126.12 (calculated) 72.15 84.04 152.93
Boiling Point Estimated 40–60°C* 9.5°C -47°C 27.9°C
Polarity Moderate (due to C-F bonds) Nonpolar Moderate Moderate
Environmental Impact Likely high GWP Low High GWP ODP 0.02, GWP 77

*Estimated based on fluorine substitution trends.

Reactivity and Stability

  • Steric Effects : The branched structure of this compound reduces susceptibility to nucleophilic attack, similar to neopentane .
  • Electron-Withdrawing Effects : Fluorine substituents increase the compound’s resistance to combustion but may enhance reactivity in electrophilic substitutions.
  • Thermal Stability: Expected to exceed non-fluorinated alkanes due to strong C-F bonds (bond energy ~485 kJ/mol).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-Trifluoro-2,2-dimethylpropane, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Fluorination Strategies : Use halogen exchange reactions (e.g., Swarts reaction) with precursors like 1,1,1-trichloro-2,2-dimethylpropane and HF/KF under controlled conditions. Optimize temperature (60–120°C) and catalyst selection (e.g., SbCl₃) to enhance fluorination efficiency .
  • Monitoring : Employ thin-layer chromatography (TLC) or gas chromatography (GC) to track reaction progress and minimize side-product formation .
  • Purification : Isolate the product via fractional distillation or column chromatography using non-polar solvents (e.g., hexane) to remove residual fluorinating agents .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹⁹F NMR : Confirm trifluoromethyl group integration and absence of residual chlorine signals (δ ~ -60 to -80 ppm for CF₃) .
  • FTIR : Verify C-F stretching vibrations (1100–1250 cm⁻¹) and absence of O-H/N-H bonds .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 146.05) .

Q. What experimental precautions are critical for handling this compound due to its volatility and stability?

  • Methodological Answer :

  • Containment : Use sealed systems (e.g., Schlenk lines) under inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C) and establish safe storage temperatures (≤4°C) .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations :
  • Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy, enthalpy of formation, and heat capacity .
  • Validate results against experimental vapor pressure data using the Antoine equation .
  • QSPR Models : Develop quantitative structure-property relationships to correlate molecular descriptors (e.g., molar volume, dipole moment) with boiling points or solubility .

Q. What mechanistic insights explain the steric and electronic effects of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Analysis : Use molecular dynamics (MD) simulations to quantify steric hindrance from the 2,2-dimethyl group, which reduces SN2 reactivity by ~70% compared to linear analogs .
  • Electronic Effects : Employ natural bond orbital (NBO) analysis to assess hyperconjugative stabilization of the trifluoromethyl group, which polarizes the C-F bond and directs electrophilic attacks .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate measurements using calibrated instruments (e.g., digital densitometers, ebulliometers) and compare with literature values from peer-reviewed databases (e.g., NIST Chemistry WebBook) .
  • Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets and assess methodological biases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.